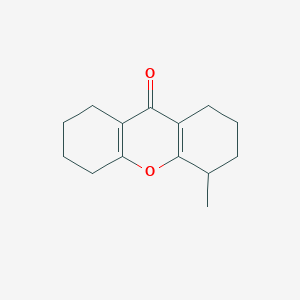
4-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-9-one, commonly known as MX or xanthenone, is a heterocyclic organic compound. It is a white to off-white crystalline powder that has been extensively studied for its potential applications in various fields of science.
Mécanisme D'action
MX is a fluorescent compound that can be excited by light of a specific wavelength. Upon excitation, it emits light at a longer wavelength, making it an excellent fluorescent probe for biochemical assays. The mechanism of action of MX is based on its ability to bind to specific molecules, such as proteins, nucleic acids, and lipids, and emit light upon excitation.
Biochemical and Physiological Effects:
MX has been shown to have various biochemical and physiological effects. It has been found to bind to DNA and inhibit its replication, making it a potential anticancer agent. MX has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, making it a potential treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MX has several advantages and limitations for lab experiments. Its fluorescent properties make it an excellent probe for biochemical assays, and its ease of synthesis makes it readily available for research. However, its toxicity and potential side effects limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MX. One area of research is the development of MX-based fluorescent probes for the detection of specific molecules, such as proteins and nucleic acids. Another area of research is the synthesis of MX-based dendrimers and other polymeric materials for use in drug delivery and other applications. Additionally, the study of MX's potential as an anticancer and Alzheimer's disease treatment will continue to be an area of interest for researchers.
Méthodes De Synthèse
MX can be synthesized via a one-pot reaction of an aldehyde, a ketone, and a cyclic acetal in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out at room temperature and yields MX in high purity and yield.
Applications De Recherche Scientifique
MX has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe in biochemical assays, as a precursor for the synthesis of various organic compounds, and as a building block for the synthesis of dendrimers and other polymeric materials.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-methyl-1,2,3,4,5,6,7,8-octahydroxanthen-9-one |
InChI |
InChI=1S/C14H18O2/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h9H,2-8H2,1H3 |
Clé InChI |
AHYATZNKVQSUPC-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1OC3=C(C2=O)CCCC3 |
SMILES canonique |
CC1CCCC2=C1OC3=C(C2=O)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)
![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)

![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)


